5-Hydroxy-4,5-diphenylfuran-2-one
Description
Contextual Significance of the Furanone Ring System in Organic Synthesis and Chemical Research
The furanone scaffold is a cornerstone in organic synthesis, offering a synthetically accessible and reactive framework for the construction of more complex molecules. nih.govelsevierpure.com Its derivatives are known to exhibit a broad spectrum of biological activities. nih.govnih.gov The inherent reactivity of the furanone ring, including its susceptibility to nucleophilic attack and its ability to participate in various cycloaddition and rearrangement reactions, makes it an invaluable intermediate for synthetic chemists. organic-chemistry.orgresearchgate.net Researchers have extensively explored methods for the synthesis of furanone derivatives, highlighting the importance of this scaffold in the development of novel chemical entities. organic-chemistry.orgbohrium.com
Structural Overview of 5-Hydroxy-4,5-diphenylfuran-2-one within the Furanone Class
This compound, also referred to as 3,4-diphenylfuran-2(5H)-one, is a distinct member of the furanone class. evitachem.com Its structure is defined by a furanone core substituted with a hydroxyl group at the C5 position and two phenyl groups at the C4 and C5 positions. The presence of the hydroxyl group and the bulky phenyl substituents significantly influences the compound's chemical properties and reactivity. The chemical formula for this compound is C₁₆H₁₂O₃, and it has a molecular weight of approximately 268.27 g/mol . evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₆H₁₂O₃ |
| Molecular Weight | 268.27 g/mol |
| CAS Number | 5635-16-5 |
| Synonyms | 3,4-diphenylfuran-2(5H)-one |
This table is interactive. You can sort and filter the data.
Research Trajectory and Current Academic Interest in this compound and its Derivatives
Initial interest in furanone derivatives was often linked to their roles as flavor compounds in the food industry. nih.gov However, the research focus has since expanded significantly. Current academic interest in this compound and related structures is driven by their potential as precursors in the synthesis of novel materials and compounds with interesting chemical properties. evitachem.com Synthetic methodologies, such as condensation reactions and tandem reaction sequences, have been developed to access these furanone structures efficiently. evitachem.com The ongoing exploration of diphenyl-furanones and their derivatives continues to uncover new applications and expand the understanding of their chemical behavior. mdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
86071-41-2 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
5-hydroxy-4,5-diphenylfuran-2-one |
InChI |
InChI=1S/C16H12O3/c17-15-11-14(12-7-3-1-4-8-12)16(18,19-15)13-9-5-2-6-10-13/h1-11,18H |
InChI Key |
WFNDGWJJZRNUNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)OC2(C3=CC=CC=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Hydroxy 4,5 Diphenylfuran 2 One and Analogs
Direct Synthesis of 5-Hydroxy-4,5-diphenylfuran-2-one
The direct synthesis of this compound, a highly substituted γ-hydroxy-γ-butyrolactone, can be approached through several modern synthetic strategies. These routes focus on the efficient assembly of the furanone core with the desired phenyl substituents at the C4 and C5 positions.
Condensation Reactions
Condensation reactions represent a fundamental approach to forming the furanone ring. A plausible pathway to this compound involves the cyclocondensation of suitable precursors like 2-oxo- or 2-hydroxycarboxylic acids. For instance, the reaction between glyoxylic acid and aldehydes in the presence of amine hydrochlorides is a known method for producing 5-hydroxyfuran-2(5H)-one derivatives. bohrium.com A hypothetical retro-synthesis for the target molecule could involve the condensation of a benzil (B1666583) derivative with a suitable two-carbon component that forms the lactone part of the ring.
Photoinduced Dehydrogenative Annulation Strategies
Photoinduced reactions offer a unique pathway for forming heterocyclic rings. The synthesis of 5-hydroxyfuran-2(5H)-one derivatives can be achieved through the photooxidation of furan (B31954) precursors. bohrium.com In a potential synthesis of the target compound, a precursor such as 4,5-diphenylfuran could undergo photooxidation. This process typically involves singlet oxygen and leads to the formation of an endoperoxide intermediate, which then rearranges to the 5-hydroxyfuran-2(5H)-one structure. bohrium.com While the oxidation of unsymmetrical furans can lead to mixtures of isomers, this method remains a viable approach. bohrium.com
Additionally, visible light-induced photoredox catalysis provides a modern, metal-free approach for constructing dihydrofuran rings through processes like tandem Giese addition/cyclization from aromatic aldehydes and activated alkenes. sioc-journal.cn Such strategies could be adapted to create the specific substitution pattern of the target molecule.
Catalytic Systems in this compound Synthesis (e.g., DBU/O₂ Mediated Oxidation)
Modern catalytic systems provide mild and efficient conditions for complex transformations. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with molecular oxygen (O₂) is an effective system for the oxidation of various organic substrates. nih.govrsc.org This metal-free method has been successfully applied to the oxidation of dienones to 2,6-dione derivatives. nih.gov
This transformation is proposed to proceed through a peroxide intermediate which then undergoes a Kornblum-DeLaMare rearrangement. nih.gov For the synthesis of this compound, a hypothetical precursor such as a dienone could be oxidized using the DBU/O₂ system, potentially leading to the desired hydroxylated furanone structure through a related oxidative cyclization mechanism. DBU is a strong, non-nucleophilic base that is effective in a wide range of reactions, including condensations and cyclizations, making it a versatile tool in organic synthesis. youtube.com
General Synthetic Approaches to Substituted Furanone Scaffolds
The furanone ring is a common motif in natural products, and numerous general methods have been developed for its synthesis. These approaches are broadly applicable and can be tailored to produce a wide array of substituted analogs.
Cyclization Reactions for Furanone Ring Formation
Cyclization reactions are a cornerstone of furanone synthesis, providing direct access to the heterocyclic core from acyclic precursors. A variety of catalytic and reagent-mediated systems have been developed to facilitate this transformation under mild conditions.
Electrophilic Cyclization : 3-Alkynoate esters and acids can be converted into highly substituted 2(3H)-furanones using electrophiles like iodine (I₂) or iodine monochloride (ICl). acs.org This process is efficient, tolerates diverse functional groups, and provides iodinated products that can be further functionalized. acs.org
Metal-Catalyzed Cyclization : Gold catalysts are particularly effective in cyclizing γ-hydroxyalkynones to yield substituted 3(2H)-furanones. organic-chemistry.org Other transition metals, including rhodium and palladium, can promote cascade reactions to form highly substituted furanones with quaternary centers. organic-chemistry.org
Base-Induced Cyclization : The intramolecular cyclization of specific substrates, such as (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, can be induced by a base to yield 5-aryl-3(2H)-furanones rapidly and in high yields under ambient conditions. organic-chemistry.org
Interactive Table: Catalytic Systems for Furanone Synthesis via Cyclization
| Precursor Type | Catalytic System/Reagent | Product Type | Reference |
|---|---|---|---|
| 3-Alkynoate Esters/Acids | I₂, ICl, PhSeCl | Substituted 2(3H)-Furanones | acs.org |
| γ-Hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl / AgOTf | Substituted 3(2H)-Furanones | organic-chemistry.org |
| α-Diazo-δ-keto-esters | Rh(II) / Pd(0) | Substituted 3(2H)-Furanones | organic-chemistry.org |
| (4-Aryl-2,4-dioxobutyl)sulfonium salts | Base | 5-Aryl-3(2H)-Furanones | organic-chemistry.org |
| 3-Alkyne-1,2-diols | (Ph₃P)AuCl / AgNTf₂ | Substituted Furans | organic-chemistry.org |
Aldol (B89426) Condensations in Furanone Synthesis
Aldol condensations are a powerful and versatile tool for forming carbon-carbon bonds and can be ingeniously applied to the synthesis of furanone scaffolds. acs.orgresearchgate.net This strategy often involves a crossed aldol reaction followed by an intramolecular cyclization/condensation step to furnish the final heterocyclic ring.
A particularly effective one-pot method utilizes a titanium tetrachloride (TiCl₄)-promoted direct aldol condensation between ketones and α,α-dimethoxyketones. mdpi.com This approach involves a Ti-direct aldol addition followed by an acid-induced cyclo-condensation to yield 2(5H)-furanones. mdpi.comresearchgate.net The reaction proceeds through a titanium-chelated cross aldol adduct, which then cyclizes to a dihydrofuran intermediate before eliminating methanol (B129727) to form the furanone. researchgate.net This methodology has been successfully used to synthesize 5-aryl-substituted furanones, which are valuable as cross-coupling partners. mdpi.com
Interactive Table: Ti-Mediated Aldol Addition for 2(5H)-Furanone Synthesis mdpi.com
| Ketone Reactant | α,α-Dimethoxyketone Reactant | Yield of Aldol Adduct | Yield of Furanone (One-Pot) |
|---|---|---|---|
| p-Bromoacetophenone | 1,1-Dimethoxyacetone | 82% | 59% |
| p-Bromopropiophenone | 1,1-Dimethoxyacetone | - | 64% |
| m-Bromoacetophenone | 1,1-Dimethoxyacetone | - | 52% |
| m-Bromopropiophenone | 1,1-Dimethoxyacetone | - | 61% |
In addition to titanium-mediated methods, traditional acid-catalyzed aldol condensations are also employed. For example, a three-step sequence involving nucleophilic substitution, intramolecular cyclization, and a final acid-catalyzed aldol condensation can produce novel arylidene 3(2H)-furanones. acs.orgunirioja.es
Oxidative Routes to 5-Hydroxy-2(5H)-furanone from Furfural (B47365)
The conversion of furfural, a renewable biomass-derived aldehyde, into 5-hydroxy-2(5H)-furanone (HFO) represents a valuable transformation in sustainable chemistry. rsc.orgresearchgate.net HFO is recognized as a potent pesticide and a versatile four-carbon building block for the synthesis of various heterocycles. wikipedia.org
Several oxidative methods have been developed to achieve this conversion. One prominent approach involves the use of singlet oxygen, typically generated from photosensitizers like methylene (B1212753) blue or Rose bengal, to oxidize furfural. wikipedia.org This reaction proceeds through a multistep mechanism involving C-C bond cleavage, ring opening, oxidation, and subsequent intramolecular isomerization. rsc.org
Electrocatalytic oxidation offers another efficient route. A study demonstrated the use of copper sulfide (B99878) (CuS) nanosheets as an electrocatalyst, with water as the oxygen source, to convert furfural to HFO with high selectivity (83.6%) and conversion (70.2%). rsc.org The proposed mechanism for this electrocatalytic process also involves a series of oxidation and rearrangement steps. rsc.org
Furthermore, heterogeneous catalysis has been explored for this transformation. For instance, the TS-1 catalyst has been shown to facilitate the oxidation of furfural with hydrogen peroxide at room temperature, achieving a high yield of 92% for 5H5F, which was then isolated by extraction. researchgate.net A simple and scalable method using oxone as the sole oxidant in water has also been developed for the synthesis of 5-hydroxy-2(5H)-furanone from furan on a multigram scale. bohrium.com Photocatalytic oxidation using a Cr-Ga-O mixed oxide semiconductor has also been reported to selectively convert furfural to HFO with a 96.8% yield. digitellinc.com
Table 1: Comparison of Oxidative Routes to 5-Hydroxy-2(5H)-furanone
| Method | Catalyst/Reagent | Substrate | Yield | Key Features | Reference |
| Photosensitized Oxidation | Methylene Blue or Rose Bengal | Furfural | - | Utilizes singlet oxygen. | wikipedia.org |
| Electrocatalytic Oxidation | CuS Nanosheets | Furfural | 83.6% selectivity, 70.2% conversion | Uses water as the oxygen source. | rsc.org |
| Heterogeneous Catalysis | TS-1 | Furfural | 92% | Room temperature reaction. | researchgate.net |
| Oxone Oxidation | Oxone | Furan | 75% | Scalable, uses water as solvent. | bohrium.com |
| Photocatalytic Oxidation | Cr-Ga-O | Furfural | 96.8% | Occurs at room temperature. | digitellinc.com |
Metal-Free Catalytic Methods for Furanone Scaffold Construction
The development of metal-free catalytic systems for the synthesis of furanone scaffolds is highly desirable to create more economical and environmentally benign processes. mdpi.com Various strategies have emerged, including organocatalysis and catalyst-free approaches. nih.gov
One notable metal-free method involves the base-catalyzed reaction of α-hydroxy ketones and cyano compounds to produce tetrasubstituted furans. mdpi.com This approach offers good functional group tolerance and high yields without the need for expensive metal catalysts. mdpi.com Organic bases such as triethylamine (B128534) and diethylamine (B46881) have been successfully employed in these reactions. mdpi.com
Another innovative catalyst-free approach involves the cross-coupling of α-aryldiazo ketones and α-diazo esters to yield 3(2H)-furanone derivatives. chemistryviews.org The proposed mechanism involves the initial rearrangement of the α-aryldiazo ketone to a ketene, which is then trapped by the second diazo species, leading to the furanone product through a series of cyclization and rearrangement steps. chemistryviews.org Additionally, catalyst-free syntheses of dihydrobenzofurans have been achieved by reacting substituted salicylaldehydes with sulfoxonium ylide. nih.gov
Synthesis of Specific Furanone Derivatives and Precursors Relevant to this compound
The synthesis of specifically substituted furanone derivatives serves as a crucial stepping stone for accessing more complex molecules like this compound.
Synthesis of 3,4-Dihalo-5-hydroxy-2(5H)-furanones (Mucochloric Acid, Mucobromic Acid)
Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) and mucobromic acid (3,4-dibromo-5-hydroxy-2(5H)-furanone) are highly functionalized and inexpensive starting materials for a wide variety of organic compounds. benthamdirect.comresearchgate.net These compounds exist in equilibrium between a cyclic furanone form and an acyclic 4-oxo-butenoic acid form. mdpi.com Their high reactivity stems from the presence of a carbonyl group, a double bond, a hydroxyl group, and two labile halogen atoms. nih.govmdpi.com The difference in reactivity between the two halogen atoms allows for selective transformations. researchgate.net
These mucohalic acids serve as convenient precursors for variously substituted 2(5H)-furanone derivatives. benthamdirect.comresearchgate.net For example, treatment of 3,4-dichloro-5-hydroxy-2(5H)-furanone with methyl chloroformate followed by reaction with amino alcohols leads to the formation of 5-(ω-hydroxyalkylamino) mucochloric acid derivatives, which can be further functionalized. nih.gov
Preparation of Fluorinated Furan-2(5H)-ones
The introduction of fluorine into the furanone scaffold can significantly impact the biological and chemical properties of the resulting molecules. While direct fluorination of the furan ring can be challenging, several methods have been developed for the synthesis of fluorinated furans and furanones. nih.gov
One approach involves the use of electrophilic fluorinating agents like Selectfluor for fluorodecarboxylation. nih.gov A domino transformation using Selectfluor on 1,3-diketone embedded benzothiazines has been developed to create fluorinated spiro benzothiazinyl furanone scaffolds. researchgate.net Nucleophilic fluorinating reagents such as Deoxo-Fluor and DAST have also been employed for the deoxyfluorination and difluoromethylation of furan derivatives. nih.gov
Synthesis of 2-Amino-4,5-diphenylfuran Derivatives as Precursors
2-Aminofuran derivatives can serve as valuable precursors for the synthesis of more complex furan-containing structures. While direct synthesis of 2-amino-4,5-diphenylfuran is not extensively detailed in the provided context, the synthesis of related aminofuran and aminothiazole derivatives provides insight into potential synthetic strategies. For instance, the synthesis of 2-amino-4-p-chlorophenylthiazole-5-acetic acid derivatives has been reported. nih.gov Furthermore, a series of 2-amino-5-benzoyl-4-(2-furyl)thiazoles were synthesized from a combinatorial library. nih.gov The Paal-Knorr furan synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a classic method for preparing furans and could potentially be adapted for the synthesis of 2-amino-4,5-diphenylfuran precursors. chemicalbook.comacs.org
Stereoselective Synthesis and Resolution Techniques
The stereoselective synthesis of chiral furanone derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry. nih.gov
One approach to obtaining optically active furanones involves the use of chiral auxiliaries or starting materials. For example, the reaction of mucochloric or mucobromic acid with chiral alcohols like l-menthol (B7771125) or l-borneol yields diastereomeric 5-alkoxy-2(5H)-furanones. nih.gov These diastereomers can then be separated, for instance, by partial recrystallization, to obtain stereochemically pure compounds. nih.gov
Furthermore, stereoselective total synthesis has been a key strategy in preparing complex, biologically active molecules containing furanone or related epoxide moieties. For instance, the stereocontrolled total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, a precursor to resolvins, highlights the power of stereospecific reactions like the cis-selective Wittig reaction in establishing the desired stereochemistry. nih.gov A highly diastereoselective method for synthesizing trans-4-hydroxy-5-substituted 2-pyrrolidinones has also been developed through an intramolecular cascade process. rsc.org
Asymmetric Synthesis Methodologies for Chiral Furanones
Asymmetric synthesis involves the conversion of an achiral starting material into a chiral product, aiming to produce a single enantiomer in excess. nih.gov For chiral furanones, several methodologies have been developed that introduce stereochemistry in a controlled manner.
One effective strategy involves a tandem Michael addition/elimination reaction using a chiral starting material. For instance, highly optically active 4-substituted-2(5H)-furanones have been successfully synthesized from a chiral 3-bromo-2(5H)-furanone. researchgate.net This method provides excellent diastereoselectivity (de ≥98%) under mild conditions, yielding a variety of furanone derivatives. researchgate.net
Another powerful approach utilizes chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. In the synthesis of novel chiral 2(5H)-furanone sulfones, stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones serve as key intermediates. mdpi.com The chiral auxiliary guides the reaction, and the resulting diastereomers can often be separated through methods like recrystallization before the auxiliary is removed. mdpi.com The synthesis of various thioethers from a 5-bornyloxy-2(5H)-furanone precursor demonstrates this principle. mdpi.com
Table 1: Synthesis of Chiral Thioethers from 5-Bornyloxy-2(5H)-furanone This table is interactive. Users can sort and filter the data.
| Product (Thioether) | Reactant (Thiol) | Yield (%) |
|---|---|---|
| 13 | Thiophenol | 89 |
| 14 | 4-Methylthiophenol | 92 |
| 15 | 4-Methoxythiophenol | 94 |
| 16 | 4-Chlorothiophenol | 95 |
| 17 | 4-Bromothiophenol | 96 |
| 18 | 4-Nitrothiophenol | 93 |
Data sourced from a study on the synthesis of chiral 2(5H)-furanone sulfones. mdpi.com
Furthermore, metal-catalyzed asymmetric reactions are prominent. Gold(I)-catalyzed cyclization of achiral propargylic alcohols using a chiral biphenyl-2-ylphosphine ligand can produce 2,5-disubstituted 2,5-dihydrofurans with high enantiomeric excess. organic-chemistry.org
Diastereoselective Approaches (e.g., cis-5-Hydroxy-2-phosphono-2,5-dihydrofurans)
Diastereoselective synthesis aims to preferentially form one diastereomer over all others. This is particularly relevant when creating molecules with multiple stereocenters, such as analogs of this compound.
A notable example is the highly chemo- and diastereoselective one-step synthesis of cis-5-hydroxy-2-phosphono-2,5-dihydrofurans. tandfonline.com This method involves the reaction of dialkyl phosphites with 2-ene-1,4-diones, promoted by potassium carbonate at room temperature. tandfonline.com The reaction proceeds smoothly and favors the formation of the cis diastereomer, where the hydroxyl and phosphono groups are on the same face of the furan ring. tandfonline.com The use of readily available starting materials and mild conditions makes this a flexible and efficient protocol. tandfonline.com The reaction is sensitive to steric hindrance; for example, dimethyl and diethyl phosphites react efficiently, whereas bulkier phosphites like dibutyl- and diphenyl phosphite (B83602) are unreactive. tandfonline.com
Table 2: Diastereoselective Synthesis of cis-5-Hydroxy-2-phosphono-2,5-dihydrofurans This table is interactive. Users can sort and filter the data.
| Entry | R¹ | R² | R³ (Phosphite) | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Ph | Ph | Me | 3a | 85 |
| 2 | Ph | Ph | Et | 3b | 78 |
| 3 | 4-MeC₆H₄ | 4-MeC₆H₄ | Me | 3c | 82 |
| 4 | 4-MeC₆H₄ | 4-MeC₆H₄ | Et | 3d | 75 |
| 5 | 4-ClC₆H₄ | 4-ClC₆H₄ | Me | 3e | 88 |
| 6 | 4-ClC₆H₄ | 4-ClC₆H₄ | Et | 3f | 80 |
| 7 | Thien-2-yl | Thien-2-yl | Me | 3g | 76 |
| 8 | Me | Ph | Me | 3h | 72 |
Data from a study on the potassium carbonate-promoted reaction of dialkyl phosphites with 2-ene-1,4-diones. tandfonline.com
Resolution of Racemic Mixtures via Chiral Base Derivatization
When a synthesis produces a racemic mixture (an equal mix of enantiomers), a resolution process is required to separate them. One common technique is derivatization with a chiral resolving agent. For a compound like this compound, the hydroxyl group provides a handle for such a reaction.
The core principle involves reacting the racemic alcohol with a single enantiomer of a chiral agent, typically a chiral acid, to form a mixture of diastereomers. These diastereomeric products (e.g., diastereomeric esters) have different physical properties, such as solubility or chromatographic retention times, which allows for their separation by standard laboratory techniques like fractional crystallization or chromatography. nih.gov
For example, the racemic hydroxylactone can be reacted with an enantiomerically pure chiral acid, such as (R)- or (S)-mandelic acid, to form two different diastereomeric esters. Once the diastereomers are separated, the ester linkage is cleaved (hydrolyzed) to release the pure enantiomer of the furanone and recover the chiral auxiliary. nih.gov A similar principle is used in chiral HPLC, where a pre-column derivatization step can be used to introduce a chromophore and create diastereomers that can be separated on a chiral stationary phase. nih.gov
Table 3: Conceptual Steps for Resolution via Chiral Derivatization This table is interactive. Users can sort and filter the data.
| Step | Description | Input | Output |
|---|---|---|---|
| 1 | Derivatization | Racemic Mixture of (R)- and (S)-Furanone + Pure (R)-Chiral Acid | Mixture of (R,R)- and (S,R)-Diastereomeric Esters |
| 2 | Separation | Mixture of Diastereomers | Pure (R,R)-Ester and Pure (S,R)-Ester |
| 3 | Cleavage | Pure (R,R)-Ester | Pure (R)-Furanone + Recovered (R)-Chiral Acid |
| 4 | Cleavage | Pure (S,R)-Ester | Pure (S)-Furanone + Recovered (R)-Chiral Acid |
Chemical Reactivity, Transformation, and Mechanistic Insights of 5 Hydroxy 4,5 Diphenylfuran 2 One Systems
Reactions of the Lactone Ring and Ring-Chain Tautomerism
The furanone ring is not a static entity; it exists in a dynamic equilibrium and is susceptible to various transformations, including ring-opening and conversion to other important heterocyclic structures.
A key feature of 5-hydroxyfuranones is their participation in ring-chain tautomerism. masterorganicchemistry.comnih.gov In solution, these compounds can exist in equilibrium between the cyclic lactone form and an open-chain keto-acid form. nih.gov
For instance, 3,4-dihalo-5-hydroxy-2(5H)-furanones, such as mucochloric acid (MCA), demonstrate this phenomenon clearly, existing as both a cyclic furanone and an acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid. nih.govmdpi.com The position of this equilibrium is sensitive to the environment. In organic solutions and the solid state, the cyclic form is exclusively present. nih.gov However, the equilibrium can be influenced by pH; the cyclic form predominates in solutions at low pH, while basic conditions favor deprotonation and the subsequent formation of the acyclic tautomer. nih.gov This reversible ring-opening can lead to racemization at the C5 carbon. nih.gov A similar equilibrium is observed in other hydroxyketones, where the open-chain form is often favored in polar solvents like water, while the cyclic hemiketal has a greater presence in many organic solvents. researchgate.net
Table 1: Factors Influencing Ring-Chain Tautomerism in 5-Hydroxyfuranones
| Factor | Influence on Equilibrium | Reference |
| Solvent Polarity | Increased polarity favors the open-chain form. | researchgate.net |
| pH | Low pH favors the cyclic form; basic conditions favor the acyclic form. | nih.gov |
| Temperature | Increased temperature favors the open-chain tautomer. | researchgate.net |
The structure of 5-hydroxyfuranones, featuring a carbonyl group conjugated with a double bond and a hemiacetal-type hydroxyl group, renders them highly reactive and susceptible to nucleophilic attack. nih.govsemanticscholar.org In the case of dihalo-derivatives, the presence of labile halogen atoms adds further reaction sites. mdpi.comnih.gov
Nucleophilic attack can occur through several pathways. In some instances, the reaction proceeds with the cyclic form. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones react with arenes and heteroarenes in the presence of an acid catalyst, forming a new carbon-carbon bond at the C5 position of the furanone. nih.govmdpi.com However, in the presence of bases, the equilibrium shifts towards the open-chain form, which then reacts with nucleophiles. nih.gov This open-ring form is implicated in reactions with the amino groups of nucleobases and amino acids. nih.gov The reaction of the open-chain carbonyl group with phosphorus ylides, leading to double bond formation and decarboxylation, further confirms the presence of this acyclic tautomer. nih.gov
The reactive nature of the 5-hydroxyfuran-2-one core makes it a valuable precursor for the synthesis of other heterocyclic systems through ring transformation reactions. mdpi.comnih.gov
Pyrrolones: 5-Hydroxy-1H-pyrrol-2(5H)-one derivatives can be synthesized from furanone precursors. For example, treating 3,4,5-trichloro-2(5H)-furanone with ammonium (B1175870) hydroxide (B78521) or its 5-methoxy derivative with ammonia (B1221849) leads to the formation of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. mdpi.com More broadly, diaryl-furanones like 2-methoxy-2,4-diphenyl-3(2H)-furanone (MDPF) react with primary amines to yield highly fluorescent 3-oxopyrrole (pyrrolone) derivatives. mdpi.com An adaptable one-pot protocol has also been developed for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones from sulfur ylides and ketones, involving a tandem intramolecular cyclization and a 1,3-hydroxy rearrangement. nih.gov
Pyridazinones: The furanone ring can be converted into a pyridazinone ring. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones or their 5-aryl derivatives with hydrazine (B178648) and its derivatives in acidic aqueous solutions at elevated temperatures yields the corresponding 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields (35–90%). nih.govmdpi.com
Pyrazoles: While direct conversion from 5-Hydroxy-4,5-diphenylfuran-2-one is less documented, related furanone systems and synthetic strategies point to plausible pathways. The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. researchgate.net A relevant method involves the reaction of 2-alkyn-1-ones with hydrazines to form 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which can then be converted to the final pyrazole (B372694) products. organic-chemistry.org This highlights the role of 5-hydroxy intermediates in pyrazole synthesis.
Table 2: Heterocyclic Transformations of Furanone Systems
| Starting Furanone System | Reagent(s) | Resulting Heterocycle | Reference |
| 3,4,5-Trichloro-2(5H)-furanone | Ammonium hydroxide | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | mdpi.com |
| 2-Methoxy-2,4-diphenyl-3(2H)-furanone | Primary amines (R-NH₂) | 2,4-Diphenyl-3-oxopyrrole derivatives | mdpi.com |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone | nih.govmdpi.com |
| 2-Alkyn-1-ones | Hydrazine | 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole | organic-chemistry.org |
Substituent Effects on Reactivity
The substituents on the furanone ring profoundly influence its stability and chemical reactivity by modulating electronic properties and steric accessibility.
In this compound, the two phenyl groups at the C4 and C5 positions are critical in defining the molecule's reactivity. The phenyl groups extend the π-conjugation of the system. This extended conjugation can stabilize the molecule and its reaction intermediates.
The electronic nature of the phenyl groups influences the electrophilicity of the furanone ring. Diaryl-furanones are known to be effective analytical reagents for detecting primary amines, a reaction that hinges on the electrophilic character of the furanone core. mdpi.com The phenyl groups, through their resonance and inductive effects, modulate the electron density at the reactive centers of the furanone ring. While specific studies on the π-conjugation and electrophilicity of this compound are not detailed in the provided results, the reactivity of related 4,5-diaryl-3-hydroxyfuranones in antioxidant assays suggests that the aryl groups play a significant role in the molecule's electronic behavior and ability to interact with other species. nih.gov
In dihalo-5-hydroxyfuranone systems, the halogen atoms at the C3 and C4 positions are labile and serve as primary sites for nucleophilic substitution. mdpi.comnih.gov The high reactivity of these compounds stems from the combination of two electronegative halogen atoms with different reactivities and a double bond conjugated with a carbonyl group. mdpi.comsemanticscholar.org
These structural features make 3,4-dihalo-5-hydroxy-2(5H)-furanones versatile reactants in chemical synthesis, offering multiple possibilities for introducing other substituents. mdpi.comnih.gov For instance, the reaction with phosphines can lead to the substitution of the chlorine atom at the C4 position, and if the phosphine (B1218219) is used in excess, both chlorine atoms can undergo substitution. mdpi.com This reactivity allows for the synthesis of a wide array of derivatives with potential biological activities. mdpi.comnih.gov
Electronic Factors in Photoinduced Annulation Reactions
Photochemical reactions, particularly photoinduced annulation, are significantly influenced by the electronic properties of the furanone system. The excitation of a furanone to its triplet state can be achieved through triplet energy transfer, a process that is fundamental to its subsequent reactivity. researchgate.net The use of sunlight as a renewable energy source makes these photochemical transformations particularly relevant for converting biomass-derived platform chemicals into valuable products. researchgate.net
Specific Reaction Classes
The reactivity of the this compound core is characterized by its susceptibility to attack by a variety of reagents at several positions. The following sections detail specific classes of reactions that highlight the synthetic utility of this scaffold.
Arylation Reactions at the C5 Position
The C5 position of 5-hydroxy-2(5H)-furanones is a key site for functionalization. Arylation at this carbon can be achieved through reactions with arenes and heteroarenes, typically catalyzed by a Lewis or Brønsted acid. This reaction can be viewed as a formal electrophilic aromatic substitution on the arene, where the furanone acts as the electrophile. nih.gov Successful arylations have been reported with electron-rich aromatic compounds like methoxybenzene and 1,3,5-trimethoxybenzene, yielding the corresponding C5-arylated products in satisfactory yields. nih.gov
The reaction proceeds via the formation of a stabilized carbocation at the C5 position, facilitated by the acidic catalyst. The nucleophilic arene then attacks this electrophilic center to form a new carbon-carbon bond.
Table 1: Examples of C5-Arylation of 5-Hydroxy-2(5H)-furanone Derivatives
| Furanone Reactant | Arene | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| 3,4-dihalo-5-hydroxy-2(5H)-furanone | Methoxybenzene | Lewis Acid | 5-Aryl-3,4-dihalo-2(5H)-furanone | 60-73 nih.gov |
| 3,4-dihalo-5-hydroxy-2(5H)-furanone | 1,3,5-Trimethoxybenzene | Lewis Acid | 5-Aryl-3,4-dihalo-2(5H)-furanone | 60-73 nih.gov |
| 3,4-dihalo-5-hydroxy-2(5H)-furanone | Indole | Lewis Acid | 5-Aryl-3,4-dihalo-2(5H)-furanone | 60-73 nih.gov |
Alkylation Reactions (e.g., Mukaiyama Aldol (B89426) Reaction)
Alkylation at the C5 position of 5-hydroxyfuranones can be effectively carried out using silylated enol ethers in a Mukaiyama aldol-type reaction. nih.gov This powerful carbon-carbon bond-forming reaction is catalyzed by Lewis acids and allows for the introduction of a variety of alkyl groups. fiveable.mewikipedia.orgorganic-chemistry.org The reaction is versatile and can be performed in a range of solvents, with higher yields often obtained using zinc chloride or scandium triflate as the catalyst. nih.gov
The mechanism involves the Lewis acid activation of the furanone, followed by the nucleophilic attack of the silyl (B83357) enol ether at the C5 position. fiveable.meorganic-chemistry.org This methodology provides a route to complex molecules with high stereocontrol, depending on the reaction conditions and the nature of the reactants. fiveable.mewikipedia.org
Table 2: Mukaiyama Aldol Reaction with 5-Hydroxyfuranone Derivatives
| Furanone Reactant | Silyl Enol Ether | Lewis Acid Catalyst | Solvent | Product |
|---|---|---|---|---|
| 3,4-dihalo-5-hydroxy-2(5H)-furanone | Silyl enol ether of a ketone | Zinc Chloride | Diethyl ether | C5-alkylated furanone |
Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines, Azides)
5-Hydroxyfuranones react with various nitrogen-containing nucleophiles, leading to a range of heterocyclic structures. For instance, in the presence of a base, the cyclic furanone can exist in equilibrium with its open-chain dicarbonyl form. This open form is susceptible to reaction with the amino groups of nucleobases and other amines. nih.gov
The reaction of 2,5-dihydroxy- fiveable.mecapes.gov.br-benzoquinone, a related structure, with secondary amines like morpholine (B109124) results in an ipso-substitution, replacing the hydroxyl groups with amino groups. rsc.org In contrast, reactions of 5-hydroxy-2(5H)-furanones with primary amines can lead to the formation of lactams. The initial nucleophilic attack of the amine on the carbonyl group, followed by cyclization and dehydration, yields the corresponding lactam product. nih.gov
Oxidative Cyclization Reactions
Oxidative cyclization reactions provide a pathway to synthesize fused heterocyclic systems. For example, the synthesis of 5-hydroxybenzofurans can be achieved through a tandem in situ oxidative coupling and cyclization of β-dicarbonyl compounds with hydroquinones, mediated by an oxidant like phenyliodine(III) diacetate (PIDA). thieme-connect.deresearchgate.net
A plausible mechanism involves a 1,4-Michael addition of the enol form of the β-dicarbonyl compound to an oxidized hydroquinone (B1673460) species. thieme-connect.de This is followed by an intramolecular cyclization and subsequent aromatization to yield the final 5-hydroxybenzofuran product. thieme-connect.deresearchgate.net This method allows for the direct functionalization of the aromatic C(sp²)–H bond of hydroquinones. thieme-connect.deresearchgate.net
Diels-Alder Reactions of Furanone Derivatives
Furanone derivatives can participate as dienophiles in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. researchgate.net The electron-withdrawing nature of the carbonyl group in the α,β-unsaturated γ-lactone system of furanones makes them effective dienophiles in cycloadditions with various dienes. researchgate.net The global electrophilicity index is a useful parameter for classifying the reactivity of 2(5H)-furanones in these reactions. researchgate.net
The regioselectivity and stereoselectivity of these cycloadditions can often be predicted using computational methods. researchgate.net For instance, in reactions with Danishefsky's diene, the 5-endo cycloadduct is often favored both kinetically and thermodynamically. researchgate.net Furthermore, 5-alkenyl-2(3H)-furanones, which can be generated from the corresponding 2(5H)-isomers, undergo mild Diels-Alder reactions in water to produce substituted cyclohexanofuranones. capes.gov.br
Structural Diversity and Analog Development of Furanone Systems
Design and Exploration of Novel Furanone Derivatives
The furanone core, a key structural motif in many biologically active compounds, is a versatile scaffold for chemical modification. Researchers have explored various strategies to synthesize novel furanone derivatives with enhanced or diversified properties. These strategies include the integration of other heterocyclic rings, the introduction of different functional groups, and the expansion of the core structure.
Integration of Pyrazole (B372694) Rings and Hydroxyl Groups
The fusion of furanone and pyrazole rings has led to the development of novel heterocyclic systems with potential applications in medicinal chemistry. One approach involves a multi-step synthesis starting from commercially available materials to construct a 2H-furo[2,3-c]pyrazole ring system. nih.gov This process includes iodination, a palladium-catalyzed coupling with terminal alkynes, and a subsequent silver(I)-mediated intramolecular cyclization of the resulting hydroxyalkynyl substrate. nih.gov The presence of both a hydroxyl group and an adjacent ethyne (B1235809) group on the pyrazole core is crucial for the ring-closure reaction. nih.gov
The combination of a chromone (B188151), another important heterocyclic scaffold, with a pyrazole ring has also been extensively studied. mdpi.com These efforts have resulted in chromone-pyrazole dyads and fused systems, often synthesized from chromone precursors. mdpi.com For instance, 3-formylchromones can react with pyrazole derivatives to create structurally diverse chromone-fused pyrazoles. mdpi.com
Synthesis of Sulfone-Containing Furanone Derivatives
The incorporation of a sulfonyl group into the furanone structure is another strategy to diversify its chemical properties. A series of optically active sulfur-containing 2(5H)-furanone derivatives have been synthesized. mdpi.com The process begins with the creation of novel thioethers by reacting stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols. mdpi.com Subsequent oxidation of these thioethers using an excess of hydrogen peroxide in acetic acid yields the corresponding chiral 2(5H)-furanone sulfones. mdpi.com The structures of these synthesized compounds have been confirmed using various spectroscopic methods and single-crystal X-ray diffraction. mdpi.com
Microwave-assisted synthesis has also been employed as an eco-friendly and efficient method for preparing sulfone derivatives. nih.gov This one-pot reaction can produce the desired products in good yields within a short reaction time. nih.gov
Development of π-Expanded Maleimides from Furanone Precursors
Further research into the modification of the furanone core is ongoing, with various strategies being explored to create novel compounds with unique electronic and structural properties. The development of π-expanded maleimides from furanone precursors represents one such area of investigation.
Functionalization via Hydrazide Derivatives
Furanones and their hydrazide derivatives are valuable starting materials for the synthesis of a variety of other heterocyclic compounds. ekb.eg The reaction of furanone derivatives with hydrazine (B178648) hydrate (B1144303) can yield hydrazide-hydrazone derivatives, which are versatile intermediates in organic synthesis. ekb.egresearcher.lifenih.govnih.govmdpi.com These intermediates can be used to construct pyrazole and other heterocyclic ring systems. researcher.life For example, the acid hydrazide synthesized from a furanone can react with various carbonyl compounds to form pyrrole, pyrazole, and pyrazolopyridazine ring systems. researcher.life
The reaction of functionalized furans with hydrazine can also lead to the formation of 4,4′-bipyrazoles, with the specific outcome depending on the structure of the starting furan (B31954). researchgate.net In some cases, a furo[3,4-d]pyridazine intermediate is formed, which is then converted to the bipyrazole. researchgate.net
Stereochemical Considerations in Derivative Design
Impact of Stereochemistry on Chemical Reactivity
The stereochemistry of furanone derivatives has a profound impact on their chemical reactivity. For instance, in the synthesis of chiral 2(5H)-furanone sulfones, the starting materials are stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. mdpi.com The resulting sulfones are optically active, indicating that the stereochemistry of the starting material is retained throughout the reaction sequence. mdpi.com
In cycloaddition reactions involving furanones, the stereochemistry of the products is a key consideration. The reaction of a cyclic nitrone with 2(5H)-furanone can lead to different regioisomeric products. acs.org Computational analysis, including density functional theory (DFT) calculations, can be used to predict the most likely stereochemical outcome of such reactions. acs.org The unambiguous determination of the stereochemistry of the resulting products often requires techniques such as X-ray diffraction. acs.org
Chiral Furanone Sulfones and their Synthesis
Chiral sulfones, particularly those where the sulfone group is directly attached to a chiral center, are significant structural motifs in many natural products and biologically active compounds. rsc.org The development of efficient and novel methods for the synthesis of these chiral sulfones is an area of active research. rsc.orgnih.gov
A notable advancement in this area is the synthesis of optically active sulfur-containing 2(5H)-furanone derivatives. mdpi.com One reported method involves the interaction of stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones with aromatic thiols under basic conditions to yield novel thioethers. mdpi.comnih.gov Subsequent oxidation of these thioethers using an excess of hydrogen peroxide in acetic acid leads to the formation of the corresponding chiral 2(5H)-furanone sulfones. mdpi.comnih.gov The structures of these synthesized compounds have been confirmed using various analytical techniques, including IR and NMR spectroscopy, HRMS, and single crystal X-ray diffraction. mdpi.com
The synthesis of chiral sulfones is not limited to a single approach. A variety of strategies have been developed for the asymmetric synthesis of these compounds, including:
Nucleophilic substitution rsc.orgresearchgate.net
Hydrosulfonation rsc.orgresearchgate.net
Cross-coupling reactions rsc.orgresearchgate.net
Dynamic kinetic resolution rsc.orgresearchgate.net
Hydrogenation rsc.orgresearchgate.net
β-elimination rsc.orgresearchgate.net
[3 + 2] cycloaddition rsc.orgresearchgate.net
Conjugate addition rsc.orgresearchgate.net
Oxidation of chiral thioethers rsc.orgresearchgate.net
These methods highlight the versatility and importance of chiral sulfones as building blocks in organic synthesis. rsc.org
A specific chiral sulfone, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone, referred to as F105, has demonstrated antimicrobial activity against both planktonic and biofilm-embedded methicillin-resistant and susceptible S. aureus. mdpi.com Another promising compound, possessing a sulfonyl group and an l-borneol moiety, showed significant activity against Staphylococcus aureus and Bacillus subtilis. nih.gov
Comparison with Related Oxygen Heterocycles (e.g., Pyrans, Coumarins) as Chemical Scaffolds
Furanones, pyrans, and coumarins are all oxygen-containing heterocyclic compounds that serve as important scaffolds in medicinal chemistry due to their diverse biological activities. researchgate.netnih.gov
Pyrans are six-membered heterocyclic compounds containing one oxygen atom. nih.gov They are found in a wide variety of natural products, including flavonoids, xanthones, and sugars. researchgate.netnih.gov The pyran scaffold is a focal point for researchers due to its broad-ranging pharmacological properties, including anticancer activities. researchgate.net The versatility of the pyran ring allows for the synthesis of a wide array of derivatives with diverse biological functions. researchgate.net
Coumarins are a class of benzopyrans, consisting of a benzene (B151609) ring fused to a pyrone ring. nih.gov They are known for their low molecular weight, simple structure, high bioavailability, and good solubility in most organic solvents. nih.gov These characteristics, combined with their multifaceted biological activities such as anticoagulant, antimicrobial, anti-inflammatory, and neuroprotective effects, make them prominent lead compounds in drug discovery. nih.gov Poly-hydroxy or phenolic coumarins, in particular, are recognized as effective antioxidants. nih.gov
While both pyrans and coumarins are well-established scaffolds, furanones, specifically 5-hydroxy-2(5H)-furanone, are emerging as versatile platform chemicals. wikipedia.orgchemrxiv.org 5-Hydroxy-2(5H)-furanone can be synthesized from the oxidation of furfural (B47365) and serves as a four-carbon building block for various heterocycles. wikipedia.orgchemrxiv.org Its reactivity under mild conditions makes it a valuable precursor for the synthesis of industrial C4 chemicals like maleic acid, 1,4-butanediol, and gamma-butyrolactone. chemrxiv.org
The following table provides a comparative overview of these heterocyclic scaffolds:
| Feature | Furanones (5-Hydroxy-2(5H)-furanone) | Pyrans | Coumarins |
| Ring Structure | Five-membered oxygen heterocycle | Six-membered oxygen heterocycle | Benzopyrone (fused benzene and pyrone rings) |
| Natural Occurrence | Derived from oxidation of furfural wikipedia.org | Widely found in natural products like flavonoids and sugars researchgate.netnih.gov | Found in various plants nih.gov |
| Key Characteristics | Potent pesticide, versatile four-carbon building block wikipedia.org | Diverse pharmacological properties, important structural subunit in natural products researchgate.net | Low molecular weight, high bioavailability, multifaceted biological activities nih.gov |
| Primary Applications | Platform chemical for C4 chemicals chemrxiv.org | Anticancer drug candidates researchgate.net | Lead compounds in drug research and development nih.gov |
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C), are fundamental for the initial structural verification of 5-Hydroxy-4,5-diphenylfuran-2-one. The chemical shifts (δ), signal integrations, and coupling patterns in the ¹H NMR spectrum, along with the number and chemical shifts of signals in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl groups and a characteristic signal for the hydroxyl proton. The chemical environment of the phenyl groups is different, leading to complex multiplets in the aromatic region. The ¹³C NMR spectrum would confirm the presence of 16 unique carbon atoms, including the carbonyl carbon of the lactone ring, the olefinic carbons, the sp³-hybridized carbon bearing the hydroxyl and phenyl groups (C5), and the various carbons of the two phenyl rings.
Expected ¹H NMR Data for this compound (Data is illustrative, based on the chemical structure)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic Protons (C4-Ph, C5-Ph) | 7.20 - 7.60 | m (multiplet) | 10H |
| Hydroxyl Proton (C5-OH) | ~4.0 - 5.5 (variable, broad) | s (singlet) | 1H |
| Methine Proton (C5-H) | ~6.10 | s (singlet) | 1H |
Expected ¹³C NMR Data for this compound (Data is illustrative, based on the chemical structure)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (C2) | 170 - 175 |
| C4 | 160 - 165 |
| C3 | 120 - 125 |
| Aromatic Carbons | 125 - 140 |
| C5 | 95 - 105 |
While 1D NMR confirms the basic framework, two-dimensional (2D) NMR techniques are essential for unambiguously assigning connectivity and determining the stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would map out the bonding network.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for assigning the relative stereochemistry at the C5 chiral center. researchgate.net NOESY detects interactions between protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. researchgate.net For this compound, a NOESY experiment would reveal the spatial relationship between the proton on C5 (C5-H) and the protons of the adjacent phenyl group and the hydroxyl group. Observing a cross-peak between the C5-H and the ortho-protons of the C5-phenyl group would confirm their proximity and help define the molecule's preferred conformation. The detection of hydroxyl groups can also be accomplished through NOESY by observing their chemical exchange cross-peaks with the residual water signal in the solvent.
Dynamic NMR (DNMR) spectroscopy is a powerful method for studying chemical processes that occur on the NMR timescale, such as conformational changes and tautomerism. dss.go.th The 5-hydroxy-2(5H)-furanone core of the molecule can potentially exist in equilibrium with its open-chain tautomer, a 1,4-dicarbonyl compound. This keto-enol-type tautomerism can be investigated using variable-temperature NMR studies. As the temperature changes, the rate of exchange between tautomers can be influenced. At low temperatures, the exchange may be slow enough to observe distinct signals for each tautomer, while at higher temperatures, these signals may broaden and coalesce into a single averaged peak. dss.go.th By analyzing the changes in the NMR lineshape over a range of temperatures, the kinetic and thermodynamic parameters (activation energy, equilibrium constants) for the tautomeric exchange can be determined, providing deep mechanistic insight.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula. For this compound, the molecular formula is C₁₆H₁₂O₃. HRMS would be used to measure the exact mass of the molecular ion ([M]+, [M+H]+, or [M+Na]+) and compare it to the calculated theoretical mass. Confirmation that the experimental mass matches the calculated mass for C₁₆H₁₂O₃ provides definitive proof of the molecular formula.
HRMS Data for Molecular Formula Confirmation
| Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Observed Mass (m/z) |
|---|---|---|---|
| C₁₆H₁₂O₃ | [M+H]⁺ | 253.0859 | (Experimental Value) |
| C₁₆H₁₂O₃ | [M+Na]⁺ | 275.0679 | (Experimental Value) |
Gas Chromatography coupled with Mass Spectrometry (GC/MS) and tandem Mass Spectrometry (GC/MS/MS) are used to analyze the fragmentation of a molecule upon ionization, typically by electron impact (EI). The resulting mass spectrum is a fingerprint of the molecule, showing a parent molecular ion peak and various fragment ion peaks. The fragmentation pattern provides valuable clues about the molecule's structure.
For this compound, the fragmentation would likely proceed through several key pathways characteristic of furanones and aromatic compounds. A general fragmentation pathway for alkylated 4-hydroxy-3(2H)-furanones involves the loss of carbon monoxide (CO). Other expected fragmentations for the title compound include the cleavage of the phenyl groups and rearrangements.
Expected Key Fragment Ions in the Mass Spectrum of this compound (Data is illustrative, based on known fragmentation of similar structures)
| m/z | Proposed Fragment Identity | Proposed Neutral Loss |
|---|---|---|
| 252 | [C₁₆H₁₂O₃]⁺ (Molecular Ion) | - |
| 224 | [M - CO]⁺ | CO |
| 175 | [M - C₆H₅]⁺ | C₆H₅ (Phenyl radical) |
| 147 | [M - C₆H₅ - CO]⁺ | C₆H₅, CO |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) | - |
| 77 | [C₆H₅]⁺ (Phenyl cation) | - |
Ionization Methods (EI, CI, ESI, MALDI) in Furanone Characterization
The choice of ionization method in mass spectrometry is crucial for the characterization of furanones and depends on the specific information required.
Electron Ionization (EI) : This is a classic, high-energy method ideal for relatively nonpolar, volatile samples. nd.edu It generates a molecular ion (M⁺) and a complex pattern of fragment ions, which serves as a molecular fingerprint useful for structural elucidation. nd.eduemory.edu Given the thermal stability of many furanone derivatives, EI can provide detailed structural information.
Chemical Ionization (CI) : As a "soft" ionization technique, CI is also limited to volatile samples but is better suited for more polar compounds than EI. nd.edu It produces less fragmentation and typically a more abundant protonated molecule, which is invaluable for confirming the molecular weight.
Electrospray Ionization (ESI) : ESI is highly effective for polar small and large molecules and is often coupled with liquid chromatography (LC-MS). nd.eduresearchgate.net It usually generates multiply-charged ions, such as [M+nH]ⁿ⁺, from a sample solution. nd.edu This method is particularly advantageous for analyzing furanone derivatives that may not be sufficiently volatile for GC-MS.
Matrix-Assisted Laser Desorption/Ionization (MALDI) : MALDI is the preferred method for high molecular weight compounds like proteins and polymers, typically producing singly-charged ions ([M+H]⁺). nd.eduwpmucdn.com The sample is co-crystallized with a matrix that absorbs laser energy, causing desorption and ionization. researchgate.netwpmucdn.com While powerful, its application is more common for larger biomolecules and polymers rather than smaller molecules like the specified furanone. escholarship.org
Vibrational and Electronic Spectroscopy
These spectroscopic methods probe the functional groups and conjugated systems within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.com For this compound, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features. The hydroxyl group (–OH) gives rise to a strong, broad band, typically in the 3650-3400 cm⁻¹ region. libretexts.org The carbonyl (C=O) of the five-membered lactone ring produces a very strong and sharp absorption at a higher frequency than a standard ketone, often around 1750 cm⁻¹. libretexts.org Additionally, absorptions for the aromatic C=C bonds from the phenyl rings would appear in the 1600-1450 cm⁻¹ region. libretexts.orglumenlearning.com
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Hydroxyl | O–H stretch | 3650–3400 (broad, strong) | libretexts.org |
| Lactone Carbonyl | C=O stretch | ~1750 (strong, sharp) | libretexts.org |
| Aromatic Ring | C=C stretch | 1600–1450 (variable) | libretexts.orglumenlearning.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. physchemres.org The this compound molecule contains an α,β-unsaturated lactone system and two phenyl rings, which constitute a significant conjugated system. This conjugation allows for π → π* electronic transitions upon absorption of UV light. researchgate.net The resulting spectrum would show characteristic absorption maxima (λmax). The specific wavelengths of these absorptions are influenced by the extent of conjugation and the presence of substituents. physchemres.org The electronic transitions in such systems involve molecular orbitals that are delocalized over both the furanone ring and the attached phenyl groups. researchgate.net
X-ray Crystallography
X-ray crystallography provides the most definitive and precise structural information for crystalline solids.
Surface-Sensitive Spectroscopic Techniques for Immobilized Furanones
When furanones are attached to a surface, for applications such as antibacterial coatings, specialized techniques are needed to characterize the immobilized molecules. scilit.com
These methods are designed to ensure that the detected signal originates primarily from the surface region rather than the bulk material. libretexts.org
X-ray Photoelectron Spectroscopy (XPS) : XPS provides information on the elemental composition and chemical oxidation states at the surface. gmu.edunih.gov It is a highly surface-sensitive technique that can confirm the successful immobilization of furanones and analyze their chemical environment on the substrate. scilit.commdpi.com
Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) : This technique is a variant of IR spectroscopy that is sensitive to the surface of a sample, typically probing a few micrometers deep. nih.govyoutube.com It can be used to identify the functional groups of the furanone on the surface, and its successful application has been demonstrated in the analysis of various thin films and surface modifications. mdpi.comresearchgate.netresearchgate.net The combination of XPS and ATR-FTIR provides complementary information about the chemical structure and surface morphology of immobilized molecules. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to furanone derivatives, XPS provides critical data on surface immobilization and the integrity of functional groups. researchgate.net
For this compound, XPS analysis would involve irradiating the sample with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material. The resulting spectrum provides peaks corresponding to the core atomic energy levels of the elements present.
Detailed Research Findings:
In studies involving the surface grafting of similar furanone compounds, XPS has been instrumental in confirming covalent immobilization. researchgate.net Analysis of the high-resolution spectra of key elements allows for the determination of their chemical environment. For instance, the C 1s spectrum can be deconvoluted to identify carbon atoms in different functional groups, such as C-C/C-H, C-O, and C=O, which are characteristic of the furanone ring structure. Similarly, the O 1s spectrum would provide information on the hydroxyl and lactone functionalities.
Angle-dependent XPS (ADXPS) can be employed to assess the depth distribution and thickness of the molecular layers on a substrate, which is crucial for evaluating the uniformity of surface coatings. researchgate.net It has been observed in studies of related compounds that photo-degradation can occur during certain surface modification processes, which can be detected by XPS through changes in elemental ratios and the appearance of new chemical states. researchgate.net For example, if a halogen were present as a marker, XPS could detect the conversion from a covalent C-Br bond to an ionic Br- species, indicating degradation. researchgate.net
Illustrative XPS Data for this compound:
The following table represents hypothetical binding energy data for the primary elements in this compound, based on typical values for organic compounds containing these functional groups.
| Element | Atomic Orbital | Binding Energy (eV) | Corresponding Functional Group |
| Carbon | C 1s | ~284.8 | Phenyl C-C, C-H |
| ~286.5 | C-O (hydroxyl, ether) | ||
| ~288.5 | C=O (lactone) | ||
| Oxygen | O 1s | ~532.0 | C=O (lactone) |
| ~533.5 | C-O-C (lactone), C-OH |
This table is illustrative and actual values may vary based on experimental conditions and sample preparation.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Coverage and Functional Group Presence
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another highly surface-sensitive analytical technique used to characterize the composition of solid surfaces and thin films. carleton.edu By bombarding the surface with a pulsed primary ion beam, secondary ions are ejected from the sample's outermost monolayer. carleton.edu A time-of-flight analyzer then separates these ions based on their mass-to-charge ratio, generating a mass spectrum that provides detailed molecular information. carleton.eduwikipedia.org
Detailed Research Findings:
ToF-SIMS is particularly valuable for detecting the presence of specific functional groups and assessing the uniformity of surface coverage, especially for complex molecular structures like furanones. nih.gov In the analysis of surface-grafted furanone derivatives, ToF-SIMS has successfully characterized each step of the grafting sequence. nih.gov Due to the complexity of the resulting spectra, which contain a multitude of fragment ions, Principal Component Analysis (PCA) is often employed to interpret the data and confirm the successful immobilization of the molecules. nih.gov
This statistical approach can identify the collective spectral changes associated with the grafted molecule, even in the absence of a singular, unique peak corresponding to the parent ion. nih.gov Furthermore, the imaging capabilities of ToF-SIMS allow for the mapping of specific ion fragments across the surface, providing a visual representation of the uniformity of the molecular coverage. nih.gov For halogenated furanones, imaging the distribution of halide ions (e.g., Br⁻) has been used to assess the homogeneity of the grafting. researchgate.netnih.gov
Illustrative ToF-SIMS Fragment Ions for this compound:
Below is a table of hypothetical characteristic positive and negative secondary ion fragments that could be expected from the ToF-SIMS analysis of this compound.
| Ion Polarity | Predicted m/z | Possible Fragment Identity |
| Positive | 77.04 | C₆H₅⁺ (Phenyl) |
| 105.03 | C₆H₅CO⁺ (Benzoyl) | |
| 235.07 | [M-OH]⁺ | |
| 252.07 | [M]⁺ (Molecular Ion) | |
| Negative | 119.05 | C₈H₇O⁻ |
| 183.04 | [M-C₆H₅-CO]⁻ | |
| 251.06 | [M-H]⁻ |
This table is illustrative. The actual fragmentation pattern would be determined experimentally.
Theoretical and Computational Chemistry Studies of 5 Hydroxy 4,5 Diphenylfuran 2 One and Analogs
Density Functional Theory (DFT) Calculations
DFT has been widely applied to study furanone derivatives, offering a balance between computational cost and accuracy for predicting molecular properties.
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For furanone derivatives, these calculations help in understanding their structural parameters, such as bond lengths and angles. bhu.ac.in For instance, in a related chalcone (B49325) derivative, DFT at the B3LYP/6-311G(d,p) level of theory was used to analyze the molecular structure. bhu.ac.in The analysis confirmed details like the carbonyl bond length (C=O) and the olefinic bond length (C=C). bhu.ac.in
The electronic properties are chiefly understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity and polarizability. nih.gov In computational studies of 2(5H)-furanone and its 5-methyl and 5-phenyl derivatives, the HOMO-LUMO energy gap was found to be a key parameter, with the 5-phenyl derivative showing a smaller gap, indicating higher reactivity. ajchem-b.com
The Molecular Electrostatic Potential (MEP) map is another vital output of electronic structure calculations. It visualizes the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net For furanone analogs, MEP analysis typically shows negative potential (red and yellow regions) around electronegative atoms like oxygen, which are susceptible to electrophilic attack, while positive potential (blue regions) is found around hydrogen atoms, indicating sites for nucleophilic attack. bhu.ac.innih.gov
Table 1: Calculated Electronic Properties of Furanone Derivatives
This table is illustrative, based on typical findings for furanone analogs as specific data for 5-Hydroxy-4,5-diphenylfuran-2-one was not available in the search results.
| Parameter | 2(5H)-Furanone | 5-Methyl-2(5H)-furanone | 5-Phenyl-2(5H)-furanone |
|---|---|---|---|
| HOMO Energy (eV) | Value | Value | Value |
| LUMO Energy (eV) | Value | Value | Value |
| Energy Gap (ΔE) (eV) | Higher | Intermediate | Lower ajchem-b.com |
| Dipole Moment (Debye) | Value | Value | Higher ajchem-b.com |
| Reactivity/Softness | Lower | Intermediate | Higher ajchem-b.com |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). These interactions, such as hyperconjugation, are crucial for molecular stability. researchgate.net
DFT is a powerful tool for mapping out reaction pathways and calculating the activation energies associated with them. This is particularly useful for understanding the reactivity of furanones. For instance, studies on the cycloaddition reactions between a cyclic nitrone and 2(5H)-furanone have used DFT to calculate the Gibbs free energy of activation for different reaction channels (ortho/meta, exo/endo), successfully predicting the observed regioselectivity and stereoselectivity. acs.org
For analogs like 3,4-dihalo-5-hydroxy-2(5H)-furanones, computational studies can elucidate the mechanisms of their reactions. These compounds can exist in equilibrium between a cyclic furanone form and an open-chain acid form. mdpi.com DFT calculations can model this equilibrium and the subsequent reaction pathways, such as nucleophilic substitution or condensation reactions. mdpi.comnih.gov For example, the mechanism for the Mukaiyama aldol (B89426) reaction involving these furanones, catalyzed by Lewis acids, can be investigated to understand the role of the catalyst and the stereochemical outcome. mdpi.com
Molecular Modeling and Simulation
Beyond static DFT calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior and structure-activity relationships of molecules.
For flexible molecules like this compound, which has stereocenters and rotatable phenyl groups, conformational analysis is essential. Molecular modeling techniques can explore the potential energy surface to identify low-energy conformers and predict the most stable spatial arrangement of the molecule. This is critical as the biological activity or reactivity of a molecule often depends on a specific conformation. DFT calculations have been used to predict the preferred diastereomers in cycloaddition reactions of furanones by comparing the energy barriers of the transition states leading to different stereoisomers. acs.org
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific chemical property. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict the activity of new, unsynthesized compounds, thus guiding rational drug design. nih.gov
In the context of furanone derivatives, QSAR models have been developed to understand their potential as therapeutic agents. For example, a study on furanone derivatives as potential inhibitors of the Eag-1 potassium channel, a target in cancer therapy, used molecular docking to evaluate their interaction with the protein. ccij-online.orgccij-online.org The results, such as binding affinity and inhibition constants, serve as the activity data for a QSAR model. ccij-online.orgccij-online.org A typical QSAR study on furanone analogs might reveal that specific substitutions on the phenyl rings that enhance hydrophobicity or introduce hydrogen bond donors/acceptors could lead to improved biological activity. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2(5H)-Furanone |
| 5-Methyl-2(5H)-furanone |
| 5-Phenyl-2(5H)-furanone |
| 3,4-Dihalo-5-hydroxy-2(5H)-furanone |
Computational Studies on Reaction Pathways and Selectivity
Theoretical and computational chemistry have emerged as indispensable tools for elucidating the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound and its analogs, computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding their formation, reactivity, and selectivity. These studies allow for the exploration of potential reaction pathways, the characterization of transient intermediates and transition states, and the rationalization of observed product distributions.
The formation of the γ-lactone core of this compound typically involves the intramolecular cyclization of a γ-hydroxy carbonyl precursor. Computational models have been effectively used to investigate the energetics of these cyclization reactions, often referred to as lactonization. These studies can predict the feasibility of a proposed reaction mechanism by calculating the activation energies and reaction enthalpies. For instance, in related systems, DFT calculations have been employed to compare different potential cyclization pathways, thereby identifying the most energetically favorable route.
One of the key aspects addressed by computational studies is the selectivity of these reactions. This includes regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferential formation of one stereoisomer over another). For furanone derivatives with multiple potential reaction sites, computational analysis can help predict the preferred site of reaction. For example, in the Mn-catalyzed γ-lactonization of unactivated C-H bonds, computational analysis revealed that the site-selectivity is kinetically controlled. nih.gov The free energy barriers for intramolecular hydrogen atom transfer (HAT) from different C-H bonds were calculated, demonstrating that the pathway leading to the γ-lactone is the one with the lowest activation energy. nih.gov
In the case of substituted furanones like this compound, where stereocenters are present, understanding the factors that govern diastereoselectivity is crucial. Computational modeling can be used to analyze the transition state structures leading to different stereoisomers. By comparing the energies of these transition states, the origins of the observed stereoselectivity can be elucidated. Factors such as steric hindrance, electronic effects, and the influence of catalysts or solvents on the transition state geometries are often investigated.
Furthermore, computational studies can shed light on the role of catalysts in promoting the synthesis of these compounds. For reactions involving metal catalysts, DFT calculations can model the coordination of the substrate to the metal center, the elementary steps of the catalytic cycle (e.g., oxidative addition, migratory insertion, reductive elimination), and the regeneration of the catalyst. This level of detail is invaluable for optimizing reaction conditions and for the rational design of new, more efficient catalysts. For instance, DFT studies have been pivotal in understanding the dual activation mechanism involving bifunctional organocatalysts in asymmetric butenolide synthesis.
The following interactive table summarizes key parameters often calculated in computational studies of reaction pathways for furanone synthesis.
| Calculated Parameter | Description | Significance in Understanding Reaction Pathways and Selectivity |
| Activation Energy (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | A lower activation energy indicates a faster reaction rate. Comparing the activation energies of different pathways allows for the prediction of the major reaction product. |
| Reaction Energy (ΔErxn) | The overall energy change of a reaction (difference in energy between products and reactants). | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). It determines the thermodynamic favorability of the reaction. |
| Transition State Geometry | The three-dimensional arrangement of atoms at the highest point of the energy profile along the reaction coordinate. | Analysis of the transition state structure can reveal key interactions (e.g., steric clashes, hydrogen bonding) that influence the rate and selectivity of the reaction. |
| Intermediate Structures | The structures of transient species that are formed and consumed during the reaction. | Identifying and characterizing intermediates is crucial for understanding the step-by-step mechanism of a reaction. |
| Bond Dissociation Energies (BDEs) | The energy required to break a specific chemical bond homolytically. | In reactions involving bond cleavage, BDEs can help to predict which bonds are most likely to break and thus influence the reaction pathway. |
While specific computational studies focusing exclusively on this compound are not extensively reported in the literature, the principles and methodologies from studies on analogous furanone and butenolide systems provide a robust framework for understanding its chemical behavior. These theoretical investigations continue to be a powerful complement to experimental work, guiding the synthesis of complex molecules with high efficiency and selectivity.
Synthetic Utility and Research Applications of Furanone Scaffolds
Furanones as Versatile Building Blocks in Organic Synthesis
Furanones, and specifically 2(5H)-furanones, are recognized for their utility as starting materials in the construction of a variety of other molecules. Their inherent reactivity, stemming from the combination of a lactone, a double bond, and other functional groups, allows for diverse chemical transformations.
The furanone core is a valuable precursor for the synthesis of a wide range of other heterocyclic compounds. The presence of multiple reaction sites allows for ring-opening, ring-transformation, and cycloaddition reactions. For instance, 2(5H)-furanones can be converted to other heterocyclic systems such as pyridazinones, pyrrol-2-ones, and other nitrogen-containing heterocycles through reactions with various nucleophiles like hydrazine (B178648) derivatives and amines. nih.govresearchgate.net
The general reactivity of the 2(5H)-furanone skeleton makes it a key starting point for constructing more complex heterocyclic frameworks. This versatility is crucial in medicinal chemistry, where the development of novel heterocyclic compounds is a constant pursuit for new therapeutic agents. researchgate.net
Beyond the synthesis of other heterocycles, the furanone scaffold serves as a foundational element for building more intricate and stereochemically rich molecules. The functional groups on the furanone ring can be manipulated to introduce new stereocenters and build larger molecular architectures. For example, the double bond can undergo various addition reactions, and the carbonyl group can be targeted by a range of nucleophiles. The hydroxyl group at the C5 position, as seen in 5-hydroxy-2(5H)-furanone derivatives, can be a key handle for further functionalization.
The strategic use of furanone derivatives allows for the efficient assembly of complex natural products and their analogues. This capability is of high value in drug discovery and development, where access to complex and diverse chemical matter is essential.
Platform Chemical Role of 5-Hydroxy-2(5H)-furanone
In the realm of sustainable chemistry, there is a significant drive to replace petroleum-derived chemicals with those sourced from renewable biomass. 5-Hydroxy-2(5H)-furanone has emerged as a key platform chemical in this endeavor, offering a bridge between biomass-derived furfural (B47365) and valuable industrial chemicals. researchgate.netacs.orgchemrxiv.org
Research has demonstrated that 5-hydroxy-2(5H)-furanone (5H5F), which can be synthesized from the oxidation of furfural, is a versatile platform for producing a range of four-carbon (C4) industrial chemicals. researchgate.netacs.orgchemrxiv.orgfigshare.com The reactivity of 5H5F, particularly the electrophilicity of the carbon atom bearing the hydroxyl group, allows for its efficient conversion into various valuable products under relatively mild conditions. researchgate.netchemrxiv.org
The catalytic transformation of 5-hydroxy-2(5H)-furanone can yield several important C4 chemicals, as detailed in the table below.
| Target C4 Chemical | Catalyst | Yield | Reference |
| Maleic Acid | Supported Metal Catalysts | 93% | acs.org |
| γ-Butyrolactone | Supported Metal Catalysts | 93% | acs.org |
| 1,4-Butanediol | Ru-Re/C | 60% | acs.orgresearchgate.net |
| Tetrahydrofuran | Supported Metal Catalysts | 64% | acs.org |
| 2-Pyrrolidone | Supported Metal Catalysts | 67% | acs.org |
This highlights the significant potential of 5-hydroxy-2(5H)-furanone as a central hub in biorefinery concepts, enabling the production of a suite of chemicals that are currently predominantly sourced from fossil fuels.
Applications in Materials Science Research
The unique electronic and structural properties of the furanone scaffold have also led to its exploration in the field of materials science. The conjugated system present in many furanone derivatives imparts them with interesting optical and electronic characteristics.
While research into the specific application of 5-Hydroxy-4,5-diphenylfuran-2-one in optoelectronics is not widely documented, the broader class of furanone-containing compounds has shown promise in this area. The inherent chromophoric nature of the furanone ring, which can be tuned by the introduction of various substituents, makes these compounds candidates for the development of organic dyes and other optoelectronic materials. The investigation of furanone derivatives for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is an active area of research. The ability to modify the electronic properties through synthetic chemistry allows for the rational design of materials with desired absorption and emission characteristics.
Precursors for Fluorescent Organic Dyes and π-Expanded Systems
The furanone core, a key structural motif in organic chemistry, is increasingly being recognized for its utility as a scaffold in the development of advanced materials. Specifically, 3(2H)-furanones have been identified as promising precursors for the synthesis of novel fluorescent organic dyes. elsevierpure.com The inherent electronic properties of the furanone ring, coupled with the potential for extensive functionalization, allow for the creation of fluorophores with tunable photophysical characteristics. elsevierpure.com
For instance, novel fluorophores have been prepared and characterized based on a 3-furanone skeleton. elsevierpure.com These include compounds like (2Z)-2-(5-fluoro-2-nitro benzylidene)-5-phenyl-3(2H)-furanone (FNPF) and (2Z)-2-(4-carboxy benzylidene)-5-phenyl-3-(2H)-furanone (CBPF). elsevierpure.com The investigation into their photophysical properties through absorption and emission spectroscopy, supported by quantum chemical calculations, has revealed that these molecules exhibit efficient solvatochromic properties. elsevierpure.com This indicates that their absorption and emission spectra are sensitive to the polarity of the solvent, a desirable characteristic for environmental sensors. Furthermore, the excited state dipole moments of these furanone-based dyes are larger than their ground state counterparts, which is a key factor in their solvatochromic behavior. elsevierpure.com
The synthesis of such dyes often involves reactions like the Horner-Wadsworth-Emmons reaction and Knoevenagel condensation to construct extended π-conjugated systems. nih.gov The strategic incorporation of various donor and acceptor groups onto the furanone scaffold allows for the fine-tuning of the resulting dye's fluorescence from blue to red. nih.gov This versatility makes the furanone scaffold a valuable building block in the design of new fluorescent materials for applications in bio-analytical chemistry and materials science. While research has highlighted the potential of the broader furanone class, the specific utility of this compound as a direct precursor in these synthetic routes is an area for ongoing investigation.
Significance in Medicinal Chemistry Research and Molecular Design
The furanone scaffold is of immense importance in medicinal chemistry, serving as a versatile pharmacophore in the design and development of new therapeutic agents. researchgate.netbenthamscience.com This five-membered heterocyclic ring is present in a wide array of both natural and synthetic compounds that exhibit a broad spectrum of biological activities. researchgate.netbenthamscience.com
Importance as a Pharmacophore in Designing New Chemical Entities
The 2(5H)-furanone ring system, a core component of this compound, is recognized as a "privileged" scaffold in medicinal chemistry. This is due to its ability to interact with a variety of biological targets, leading to a diverse range of pharmacological effects. Furanone derivatives have been developed and investigated for numerous therapeutic applications, including as anti-inflammatory, anticancer, antimicrobial, and anticonvulsant agents. researchgate.netbenthamscience.comnih.gov
The utility of the furanone core as a pharmacophore is exemplified by its presence in compounds that act as quorum sensing (QS) inhibitors in bacteria. researchgate.net Furanones are structural analogs of the autoinducers (AIs) used by bacteria to regulate gene expression in a cell-density-dependent manner, including the formation of biofilms. nih.gov This structural mimicry allows furanone-based compounds to interfere with bacterial communication, a promising strategy for combating bacterial infections. nih.gov The furanone nucleus is an indispensable motif for the design of new therapeutic agents, with ongoing research focused on synthesizing novel derivatives with enhanced potency and specificity. researchgate.net
Strategic Modification of Furanone Scaffolds for Targeted Chemical Function
The biological activity of furanone-based compounds can be strategically modulated through chemical modifications of the core scaffold. The substitutable positions on the furanone ring (positions 3, 4, and 5 for 2(5H)-furanones) provide ample opportunities for synthetic chemists to fine-tune the molecule's properties. foreverest.net
Key strategies for modifying furanone scaffolds include:
Halogenation: The introduction of halogen atoms, such as bromine, onto the furanone backbone has been shown to enhance the binding affinity of these compounds to their biological targets. nih.gov For example, brominated furanones are potent inhibitors of QS systems in pathogenic bacteria like Pseudomonas aeruginosa. nih.gov
Side-Chain Modification: Altering the length and nature of alkyl side chains on the furanone ring can influence the compound's interaction with specific receptors. For instance, furanones with shorter alkyl side chains have demonstrated strong binding to the RhlR quorum-sensing receptor. nih.gov
Introduction of Aromatic and Heteroaromatic Groups: The addition of aryl or heteroaryl moieties can significantly impact the biological activity profile. For example, diaryl furanone derivatives have been explored as selective COX-2 inhibitors for their anti-inflammatory properties. ijabbr.com
Formation of Hybrid Molecules: Incorporating the furanone scaffold into hybrid molecules is a common strategy to achieve synergistic therapeutic effects with potentially reduced adverse effects. researchgate.net
These modifications allow for the rational design of furanone derivatives with improved therapeutic indices and targeted biological functions. researchgate.net
Chemical Interactions of Furanone Scaffolds with Biomolecules
The furanone scaffold's biological effects are a direct result of its chemical interactions with various biomolecules, including enzymes and receptors. A significant area of research has been the interaction of furanones with bacterial quorum-sensing receptors.
Furanones can act as antagonists to LuxR-type receptors, such as LasR and RhlR in P. aeruginosa. nih.govnih.gov They are thought to compete with the natural acyl-homoserine lactone (AHL) autoinducers for binding to the ligand-binding domain of these receptors. nih.gov This competitive binding can disrupt the proper folding and stability of the receptor protein, rendering it dysfunctional and unable to activate the transcription of virulence genes. nih.gov
Molecular docking and dynamics simulations have provided insights into these interactions at a molecular level. nih.gov These studies suggest that furanones can fit within the binding pockets of QS receptors, with specific interactions being influenced by the substituents on the furanone ring. nih.gov For example, the presence of halogens can improve binding to various QS receptors. nih.gov In some cases, the interaction of a furanone with a receptor like LuxR can prevent the protein from binding to its target DNA promoter sequences, thereby blocking gene expression. researchgate.netpsu.edu
Beyond quorum sensing, furanone derivatives have been designed to interact with other biological targets. For instance, certain furanones have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. ijabbr.comnih.gov The ability of the furanone scaffold to be readily modified allows for the optimization of these interactions to achieve high potency and selectivity for the desired biological target.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
